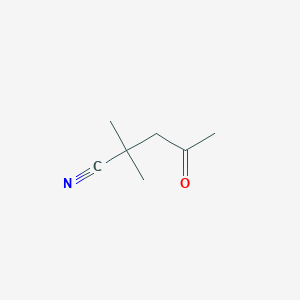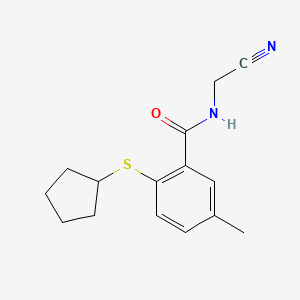
N-(Cyanomethyl)-2-cyclopentylsulfanyl-5-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(Cyanomethyl)-2-cyclopentylsulfanyl-5-methylbenzamide: is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzamide core with a cyanomethyl group, a cyclopentylsulfanyl substituent, and a methyl group, making it a versatile molecule for synthetic and application-based research.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(Cyanomethyl)-2-cyclopentylsulfanyl-5-methylbenzamide typically involves multi-step organic reactions. One common method starts with the preparation of the benzamide core, followed by the introduction of the cyanomethyl group through a cyanoacetylation reaction. The cyclopentylsulfanyl group is then added via a nucleophilic substitution reaction, and the methyl group is introduced through alkylation.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. Solvent-free methods or the use of green solvents may also be employed to make the process more environmentally friendly.
化学反応の分析
Types of Reactions: N-(Cyanomethyl)-2-cyclopentylsulfanyl-5-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace specific groups within the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and nucleophiles are used under conditions that favor substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
科学的研究の応用
Chemistry: In chemistry, N-(Cyanomethyl)-2-cyclopentylsulfanyl-5-methylbenzamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.
Biology: The compound’s potential biological activity makes it a candidate for studying enzyme interactions and cellular pathways. It may serve as a probe or inhibitor in biochemical assays.
Medicine: In medicinal chemistry, this compound could be explored for its therapeutic potential. Its structural features might be optimized to develop new drugs targeting specific diseases.
Industry: Industrially, this compound can be used in the production of specialty chemicals, agrochemicals, and advanced materials.
作用機序
The mechanism of action of N-(Cyanomethyl)-2-cyclopentylsulfanyl-5-methylbenzamide involves its interaction with specific molecular targets. The cyanomethyl group may participate in hydrogen bonding or electrostatic interactions, while the cyclopentylsulfanyl group could enhance lipophilicity and membrane permeability. These interactions can modulate the activity of enzymes or receptors, influencing various biochemical pathways.
類似化合物との比較
- N-(Cyanomethyl)-4-(trifluoromethyl)pyridine-3-carboxamide
- N-(Cyanomethyl)-2,3-dimethylpyridinium salts
- N-(Cyanomethyl)-2-chloroisonicotinamide
Comparison: Compared to these similar compounds, N-(Cyanomethyl)-2-cyclopentylsulfanyl-5-methylbenzamide stands out due to its unique combination of substituents. The cyclopentylsulfanyl group provides distinct steric and electronic properties, potentially leading to different reactivity and biological activity. This uniqueness makes it a valuable compound for specialized applications in research and industry.
特性
IUPAC Name |
N-(cyanomethyl)-2-cyclopentylsulfanyl-5-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2OS/c1-11-6-7-14(19-12-4-2-3-5-12)13(10-11)15(18)17-9-8-16/h6-7,10,12H,2-5,9H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIDJWTQTOKUOJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)SC2CCCC2)C(=O)NCC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[7-benzyl-2-(4-fluorophenyl)-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-3-yl]-N-(propan-2-yl)acetamide](/img/structure/B2769392.png)
![N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2,4,5-trimethylbenzene-1-sulfonamide](/img/structure/B2769394.png)
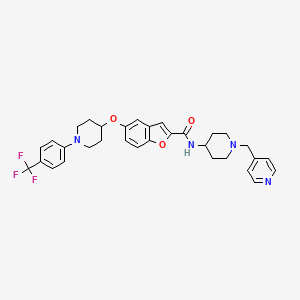
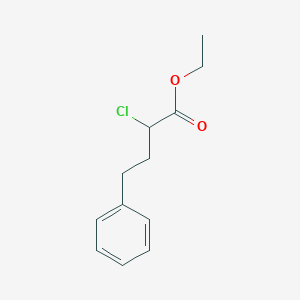
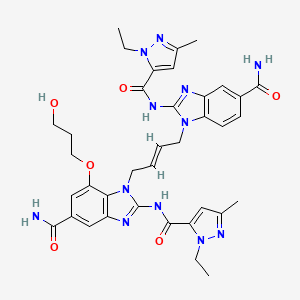
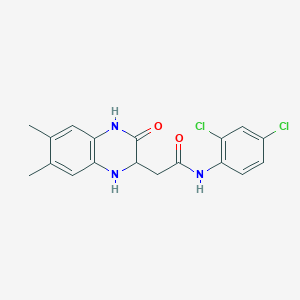
![4-fluoro-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazol-2-amine](/img/structure/B2769399.png)
![Ethyl 5-[(2-methylphenyl)sulfanyl]-3-phenyl-1,2,4-triazine-6-carboxylate](/img/structure/B2769404.png)

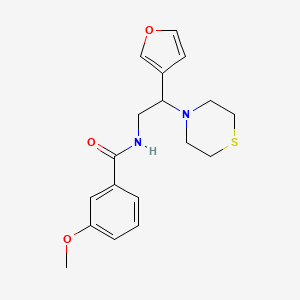
![5-bromo-N-[2-(furan-2-yl)-2-hydroxypropyl]pyridine-3-carboxamide](/img/structure/B2769411.png)
![N-(2,4-dichlorophenyl)-2-((9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)oxy)acetamide](/img/structure/B2769412.png)
